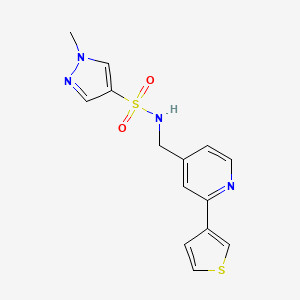

1-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Descripción

Propiedades

IUPAC Name |

1-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-18-9-13(8-16-18)22(19,20)17-7-11-2-4-15-14(6-11)12-3-5-21-10-12/h2-6,8-10,17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPZGDQPJZQYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the thiophene and pyridine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Análisis De Reacciones Químicas

1-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including 1-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide. In vitro evaluations have demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties .

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. The sulfonamide group in this compound may enhance its ability to modulate inflammatory responses .

Anticancer Activity

The structural features of this compound suggest potential anticancer applications. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications at specific positions on the pyrazole ring can significantly affect cytotoxicity against various cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial activity. The most active derivative was identified with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of substituted pyrazoles revealed that certain modifications led to enhanced inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could be optimized for better therapeutic outcomes in inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in the thiophen-3-yl-pyridine moiety, which distinguishes it from analogues. Below is a comparative analysis with two closely related sulfonamides:

Pharmacological and Physicochemical Differences

- Thiophene Position (3-yl vs. 2-yl):

The thiophen-3-yl group in the target compound may influence electronic properties (e.g., dipole moments) and binding interactions compared to BK10143’s thiophen-2-yl isomer. For example, the 3-position could alter π-stacking efficiency with aromatic residues in enzyme active sites . - Trifluoromethylbenzyl vs.

Actividad Biológica

1-Methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, a compound with the CAS number 2034397-90-3, is a derivative of pyrazole and sulfonamide. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative applications. The following sections summarize the available research findings regarding its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 334.4 g/mol. Its structural representation includes a pyrazole ring linked to a thiophene and pyridine moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 2034397-90-3 |

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess low minimum inhibitory concentration (MIC) values against various pathogens.

Key Findings:

- In Vitro Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized, with compound 7b showing remarkable antimicrobial activity (MIC values ranging from 0.22 to 0.25 μg/mL) against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The same study reported that these derivatives effectively inhibited biofilm formation, which is crucial in treating chronic infections .

Antiproliferative Activity

The antiproliferative effects of pyrazole derivatives have also been investigated, highlighting their potential in cancer therapy.

Research Insights:

- Cell Viability Assays : In vitro assays using U937 cells indicated that certain pyrazole derivatives did not exhibit cytotoxicity but showed promising antiproliferative activity . The half-maximal inhibitory concentration (IC50) was measured, indicating the effectiveness of these compounds in inhibiting cell growth without causing cell death.

- Mechanism of Action : The mechanisms underlying the antiproliferative effects may involve the inhibition of specific cellular pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives.

Key Observations:

- Modification Effects : Alterations in the chemical structure, such as variations in substituents on the pyrazole ring or the inclusion of different heterocycles, can significantly influence both antimicrobial and antiproliferative activities .

- Molecular Docking Studies : Computational analyses have suggested potential binding interactions between these compounds and target proteins involved in microbial resistance and cancer proliferation pathways .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including those structurally related to this compound.

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against multiple bacterial strains, showcasing its potential as a lead candidate for antibiotic development .

- Anticancer Potential : Another investigation revealed that modifications to the pyrazole core led to enhanced anticancer properties against various cell lines, providing insights for future drug development .

Q & A

Q. What are the standard synthetic routes for 1-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrazole-sulfonamide intermediate with a substituted pyridinyl-thiophene derivative in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. For example, sulfonamide derivatives can be alkylated using chloromethyl intermediates under mild conditions (room temperature, 12–24 hrs) . Structural analogs with thiophene or pyridine moieties often require controlled stoichiometry to avoid over-alkylation .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization relies on ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene C-H protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Single-crystal X-ray diffraction (SC-XRD) is used to resolve ambiguities in regiochemistry, particularly for the pyridinyl-thiophene linkage .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

- Enzyme inhibition assays (e.g., succinate dehydrogenase [SDH] activity, given structural similarity to SDH inhibitors like penthiopyrad) .

- Antimicrobial susceptibility testing against Gram-positive/negative bacteria (MIC determination via broth microdilution) .

- Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines to rule out non-specific toxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., sulfonamide decomposition).

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Temperature control : Gradual heating (40–50°C) improves regioselectivity in pyridine-thiophene coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results often arise from:

- Assay conditions : Standardize pH (e.g., SDH assays at pH 7.4 vs. 6.8 alter ionization states of the sulfonamide group) .

- Compound purity : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to eliminate confounding effects from synthetic byproducts .

- Strain variability : Validate activity against clinically relevant strains (e.g., Staphylococcus aureus ATCC 25923) rather than lab-adapted models .

Q. How does the sulfonamide group influence metabolic stability?

The sulfonamide moiety enhances resistance to oxidative metabolism (e.g., cytochrome P450-mediated degradation) due to its electron-withdrawing nature. However, it may increase renal clearance via OAT transporters. In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) quantify metabolic half-life, while plasma protein binding studies (ultrafiltration) assess bioavailability .

Methodological Guidance

Q. What analytical techniques are critical for studying degradation pathways?

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on:

- Pyrazole substitution : Compare 1-methyl vs. 1-aryl analogs for steric/electronic effects on target binding.

- Thiophene positioning : Test 2- vs. 3-thiophene isomers on the pyridine ring for antimicrobial potency .

- Sulfonamide bioisosteres : Replace –SO₂NH– with –PO₂NH– or –CONH– to modulate solubility and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.